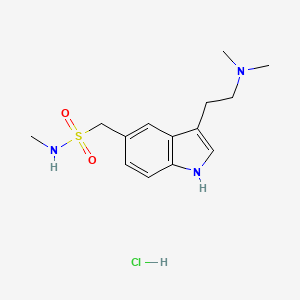![molecular formula C16H12FNO2S B12407944 4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol is a synthetic organic compound that features a thiophene ring substituted with a 4-fluoroanilino group and a benzene-1,3-diol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the 4-Fluoroanilino Group: This step can be achieved through a nucleophilic aromatic substitution reaction where a fluoroaniline derivative reacts with a suitable thiophene precursor.
Attachment of the Benzene-1,3-diol Moiety: The final step involves coupling the thiophene derivative with a benzene-1,3-diol compound using a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the benzene-1,3-diol moiety.
Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.
Substitution: The thiophene ring and the benzene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives of the benzene-1,3-diol moiety.
Reduction: Reduced forms of any nitro groups present.
Substitution: Various substituted thiophene and benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene core structure.
Fluoroaniline Derivatives: Compounds such as 4-fluoroaniline and its derivatives.
Benzene-1,3-diol Derivatives: Compounds like resorcinol (benzene-1,3-diol) and its substituted forms.
Uniqueness: 4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol is unique due to the combination of the thiophene ring, the 4-fluoroanilino group, and the benzene-1,3-diol moiety, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C16H12FNO2S |
|---|---|
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
4-[5-(4-fluoroanilino)thiophen-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C16H12FNO2S/c17-10-1-3-11(4-2-10)18-16-8-7-15(21-16)13-6-5-12(19)9-14(13)20/h1-9,18-20H |
Clé InChI |
OWMHXOFKGWSKJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=CC=C(S2)C3=C(C=C(C=C3)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


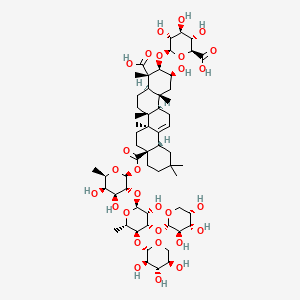

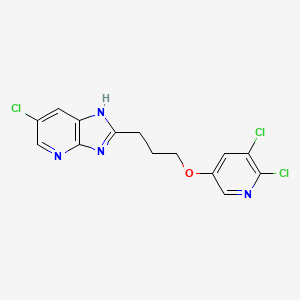
![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)

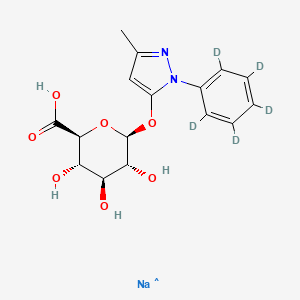
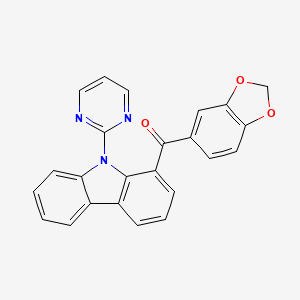
![2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)
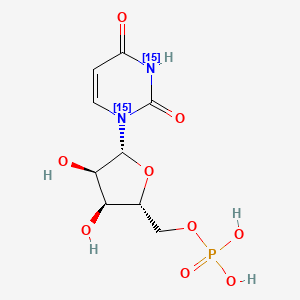
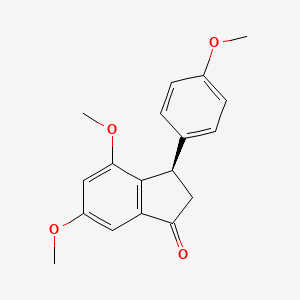
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407905.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12407914.png)
